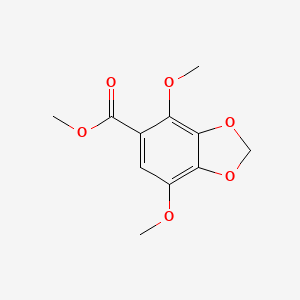
Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C11H12O6 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate typically involves the esterification of 4,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
化学反应分析
Types of Reactions
Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4,7-Dimethoxy-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential anti-inflammatory and anticancer properties
Medicine: Research indicates its use in developing new therapeutic agents for treating inflammatory diseases and cancer
Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.
作用机制
The mechanism of action of Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Anticancer Action: It activates the p53-mediated p27/Kip1 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate can be compared with other benzodioxole derivatives:
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Similar structure but lacks the ester group, leading to different reactivity and applications.
1,3-Benzodioxole: The parent compound, which is less functionalized and has broader applications in organic synthesis.
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A brominated derivative with potential use in cross-coupling reactions.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
属性
IUPAC Name |
methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-13-7-4-6(11(12)15-3)8(14-2)10-9(7)16-5-17-10/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWVWJAFWAQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














